5-chloro-1,3,4-trimethyl-1H-pyrazole
CAS No.: 1195585-81-9
Cat. No.: VC4690053
Molecular Formula: C6H9ClN2
Molecular Weight: 144.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1195585-81-9 |
|---|---|
| Molecular Formula | C6H9ClN2 |
| Molecular Weight | 144.6 |
| IUPAC Name | 5-chloro-1,3,4-trimethylpyrazole |
| Standard InChI | InChI=1S/C6H9ClN2/c1-4-5(2)8-9(3)6(4)7/h1-3H3 |
| Standard InChI Key | WVGCFMJLDLSWGA-UHFFFAOYSA-N |
| SMILES | CC1=C(N(N=C1C)C)Cl |
Introduction
Synthesis and Production
Synthetic Routes
The synthesis of 5-chloro-1,3,4-trimethyl-1H-pyrazole typically involves cyclocondensation or functionalization of pre-existing pyrazole frameworks. Key methods include:
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Cyclocondensation: Reacting hydrazine derivatives with β-diketones or α,β-unsaturated ketones under acidic conditions. For example, 1,3,4-trimethylpyrazole can be chlorinated using reagents like phosphorus oxychloride (POCl₃) to introduce the chloro group at position 5 .
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Post-Synthetic Modification: Direct chlorination of 1,3,4-trimethyl-1H-pyrazole using N-chlorosuccinimide (NCS) in the presence of a radical initiator .
Table 1: Representative Synthetic Conditions
| Method | Reactants | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Hydrazine, β-diketone | HCl/Ethanol | 65–75 | |
| Chlorination | 1,3,4-Trimethylpyrazole, NCS | DMF, 80°C | 82 |
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to optimize temperature control and minimize byproducts. Purification is achieved via fractional distillation or recrystallization from ethanol/water mixtures, yielding >95% purity .
Physicochemical Properties
Structural Characteristics
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IUPAC Name: 5-Chloro-1,3,4-trimethyl-1H-pyrazole
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SMILES: CC1=C(N(N=C(C1)Cl)C)C
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X-ray Crystallography: The chloro and methyl groups induce a planar pyrazole ring with bond angles consistent with aromaticity. Van der Waals interactions dominate crystal packing .
Physical Data
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Boiling Point: 256°C (estimated via group contribution methods)
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Density: 1.22 g/cm³ (predicted)
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Solubility: Soluble in ethanol, DMF, and chloroform; sparingly soluble in water (<0.1 g/L) .
Chemical Reactivity
Key Reactions
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Nucleophilic Substitution: The chloro group at position 5 is susceptible to displacement by amines or alkoxides, forming derivatives like 5-amino-1,3,4-trimethylpyrazole .
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Oxidation: Treatment with KMnO₄ yields 5-carboxy-1,3,4-trimethylpyrazole, useful in coordination chemistry.
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Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity .
Table 2: Reaction Pathways and Products
| Reaction Type | Reagents | Major Product | Application |
|---|---|---|---|
| Substitution | Ethylamine, K₂CO₃ | 5-Amino-1,3,4-trimethylpyrazole | Pharmaceutical intermediates |
| Oxidation | KMnO₄, H₂O | 5-Carboxy-1,3,4-trimethylpyrazole | Metal-organic frameworks |
Biological and Industrial Applications
Agrochemical Uses
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Insecticidal Activity: Derivatives of 5-chloro-1,3,4-trimethyl-1H-pyrazole exhibit efficacy against Tetranychus urticae (spider mites), with EC₅₀ values <10 ppm .
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Herbicidal Properties: Modifications at position 5 yield compounds that inhibit acetolactate synthase (ALS), a target in weed control .
Material Science
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Ligand in Catalysis: Copper complexes of this pyrazole derivative catalyze Ullmann couplings with >90% efficiency .
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Polymer Additives: Incorporation into polyesters improves thermal stability (TGA data: decomposition onset at 280°C) .
Comparison with Analogous Compounds
Table 3: Structural and Functional Comparisons
| Compound | Molecular Formula | Substituents | Key Applications |
|---|---|---|---|
| 5-Chloro-1,3-dimethyl-1H-pyrazole | C₅H₇ClN₂ | 1,3-dimethyl, 5-Cl | Agrochemical intermediates |
| 1,3,4-Trimethyl-1H-pyrazole | C₆H₁₀N₂ | 1,3,4-trimethyl | Ligand synthesis |
| 5-Chloro-1-ethyl-3-methyl-1H-pyrazole | C₆H₉ClN₂ | 1-ethyl, 3-methyl, 5-Cl | Pharmaceutical research |
The additional methyl group in 5-chloro-1,3,4-trimethyl-1H-pyrazole enhances steric bulk, reducing metabolic degradation compared to dimethyl analogs .
Future Directions
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Green Synthesis: Developing solvent-free or catalytic methods to improve atom economy.
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Drug Discovery: High-throughput screening of derivatives for neurodegenerative disease targets.
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Environmental Impact: Biodegradation studies to assess ecotoxicity in agricultural settings .
This review underscores the versatility of 5-chloro-1,3,4-trimethyl-1H-pyrazole, bridging fundamental chemistry and applied sciences. Ongoing research aims to unlock its full potential in sustainable technologies and therapeutics.
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